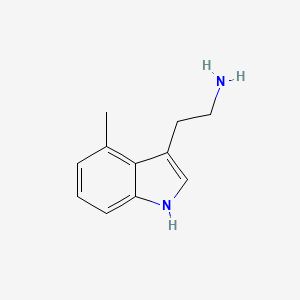

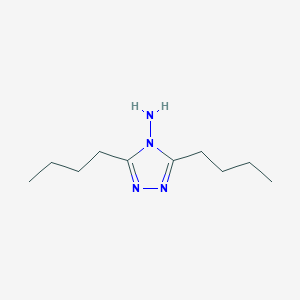

3,5-Dibutyl-4h-1,2,4-triazol-4-amine

Übersicht

Beschreibung

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are known for their diverse range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, anti-cancer, and anti-corrosion properties .

Synthesis Analysis

1,2,4-Triazoles can be synthesized from various precursors, including carboxylic acids, 1,3,5-triazines, oxazoles, thiosemicarbazides, and ureas . The specific synthesis pathway would depend on the desired substituents on the triazole ring.Molecular Structure Analysis

The 1,2,4-triazole ring is planar and aromatic. It exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole . The specific structure of “3,5-Dibutyl-4h-1,2,4-triazol-4-amine” would depend on the location and orientation of the butyl and amine groups.Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions, often involving the nitrogen atoms in the ring . They can act as ligands in coordination chemistry, form complexes with metals, and undergo reactions with electrophiles .Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally stable compounds. They have a high melting point and are usually soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen

Chiral Primary Amines Synthesis

3,5-Dibutyl-4h-1,2,4-triazol-4-amine has been utilized in the synthesis of chiral primary amines. This process involves the formation of imines from aldehydes, addition of a Grignard reagent, quaternization of the triazole auxiliary, and cleavage of the N4–Nexocyclic bond. The mechanism is supported by the use of deuterated metal hydride, and the absolute configurations of the new stereogenic centres were established through X-ray analyses (Serradeil-Albalat et al., 2008).

Synthesis and Structures of Binary Silver Complexes

Studies on 3,5-dibutyl-1,2,4-triazoles have led to the synthesis and structural characterization of binary silver complexes. These complexes exhibit diverse structures like 3D cds and dia topologies, 2D sql net, and 0D tetranuclear complex. This work demonstrates how ligand isomerism can influence the structures of corresponding metal complexes (Yang et al., 2012).

Synthesis of 4-Substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles

The reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines produces 4-substituted-3,5-bis(trifluoromethyl)-4H-1.2,4-triazoles. This synthesis involves different conditions for alkyl amines and sterically hindered or strongly electron-deficient anilines (Reitz & Finkes, 1989).

Antimicrobial Activities of 1,2,4-Triazole Derivatives

Novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. These derivatives are obtained from the reaction of various ester ethoxycarbonylhydrazones with primary amines, demonstrating the potential of 3,5-dibutyl-4h-1,2,4-triazol-4-amine derivatives in medicinal chemistry (Bektaş et al., 2007).

One-Dimensional Polymeric Complex with HgCl2

Research on 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, a related compound, has shown its ability to form two-dimensional networks via intermolecular hydrogen bonds and a one-dimensional zigzag chain when combined with HgCl2, expanding its dimensionality (Li et al., 2012).

Industrial Application

3,5-Dibutyl-4h-1,2,4-triazol-4-amine and its derivatives have been utilized in agriculture, medicine, and high-energy substances. Its earliest widespread use was in plant protection products, including insecticides and fungicides. In medicine, it is used in the production of drugs like furazonal, thiotriazoline, and cardiotril. Additionally, its industrial processing into explosives and propellants highlights its versatility (Nazarov et al., 2022).

Corrosion Protection

Some 4H-triazole derivatives, including 3,5-diphenyl-4H-1,2,4-triazole, have been studied for their effectiveness in protecting mild steel against corrosion in hydrochloric acid solution. These derivatives act as mixed-type inhibitors and demonstrate varied inhibitory efficiency based on the substituents in the molecule (Bentiss et al., 2007).

Wirkmechanismus

The mechanism of action of 1,2,4-triazoles in biological systems is often related to their ability to interact with biological macromolecules. For example, some triazoles are known to inhibit the cytochrome P450-dependent demethylation of lanosterol, a key step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5-dibutyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4/c1-3-5-7-9-12-13-10(14(9)11)8-6-4-2/h3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASFOKKHWVKTTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(N1N)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559072 | |

| Record name | 3,5-Dibutyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibutyl-4h-1,2,4-triazol-4-amine | |

CAS RN |

62695-58-3 | |

| Record name | 3,5-Dibutyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

triazole-1,5-dione](/img/structure/B3054914.png)

![[2,2'-Bipyridine]-3-carbonitrile](/img/structure/B3054925.png)

![Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-](/img/structure/B3054929.png)